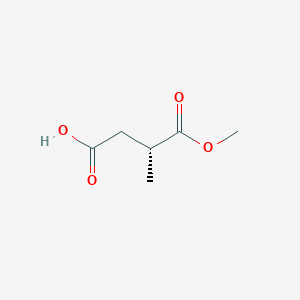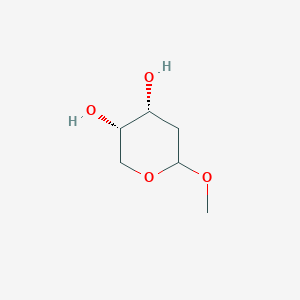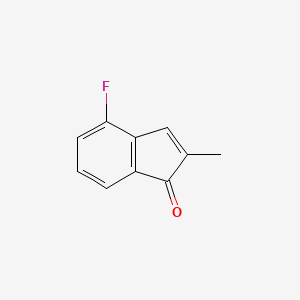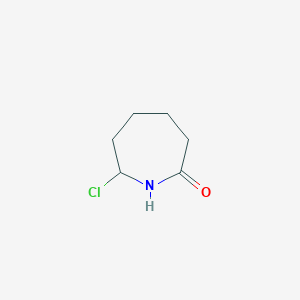
7-Chloroazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroazepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom. It is part of the azepine family, which is known for its diverse biological activities and therapeutic applications. The presence of a chlorine atom at the seventh position enhances its chemical reactivity and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroazepan-2-one typically involves the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepanones .
Scientific Research Applications
7-Chloroazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anxiolytic and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloroazepan-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It binds to these receptors, modulating their activity and leading to therapeutic effects like anxiety reduction and seizure control. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one
- 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one
Comparison: 7-Chloroazepan-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity and potential pharmacological properties. Compared to other azepine derivatives, it exhibits distinct chemical behavior and therapeutic potential .
Properties
CAS No. |
64433-17-6 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
7-chloroazepan-2-one |
InChI |
InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(9)8-5/h5H,1-4H2,(H,8,9) |
InChI Key |
AGLYMVXBRCWJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


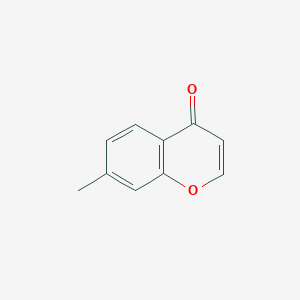
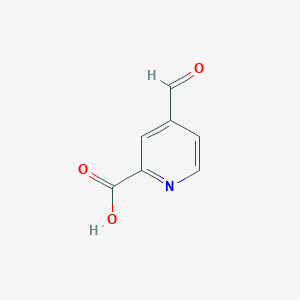
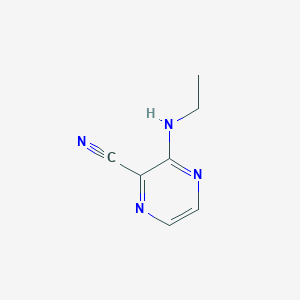
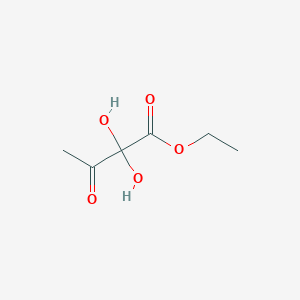
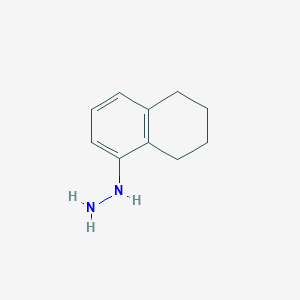

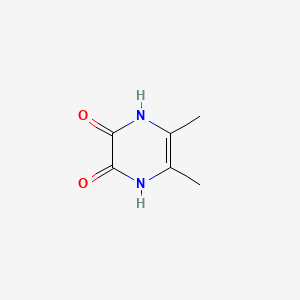

![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
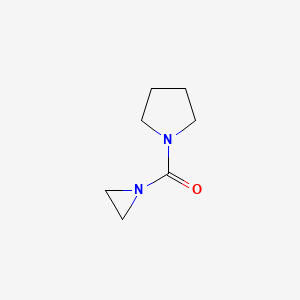
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
